molecular formula C20H30ClN3O2S B2871924 N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride CAS No. 1216429-17-2

N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride

Cat. No. B2871924
CAS RN: 1216429-17-2
M. Wt: 411.99
InChI Key: FTSGBQRFJPWANH-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C20H30ClN3O2S and its molecular weight is 411.99. The purity is usually 95%.
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Scientific Research Applications

Novel Heterocyclic Compound Synthesis

This compound serves as a precursor for synthesizing various heterocyclic compounds with potential applications in medicinal chemistry. For instance, it can be involved in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines. These compounds have shown to possess anti-inflammatory and analgesic properties, indicating potential use in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Central Nervous System (CNS) Agent Development

Derivatives of this compound have been explored for their potential as central nervous system agents. Specifically, the synthesis and evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives revealed significant activity against tetrabenazine-induced ptosis, a model for depression, suggesting their potential in antidepressant drug development (Martin et al., 1981).

Antimicrobial Activity

Several studies have indicated that compounds synthesized from N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride exhibit antimicrobial properties. This includes activity against various bacteria, showcasing the compound's utility in developing new antimicrobial agents for combating resistant bacterial strains (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Antidepressant Discovery

Research into 3-ethoxyquinoxalin-2-carboxamides derived from this compound as 5-HT3 receptor antagonists has identified several derivatives with promising antidepressant-like activity. This highlights the compound's role in discovering new antidepressants, particularly for its efficacy in forced swim tests, a predictive model of depression (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Antimicrobial and Anticancer Potentials

A novel series of 4-thiazolidinone derivatives synthesized from this compound has been evaluated for in vitro antimicrobial and anticancer potentials. The findings demonstrate its application in developing compounds with dual bioactivities, essential for multidisciplinary drug discovery projects (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2S.ClH/c1-22(2)12-7-13-23(19(24)15-8-5-4-6-9-15)20-21-17-14-16(25-3)10-11-18(17)26-20;/h10-11,14-15H,4-9,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSGBQRFJPWANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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